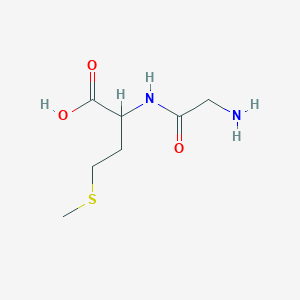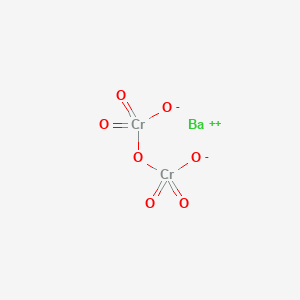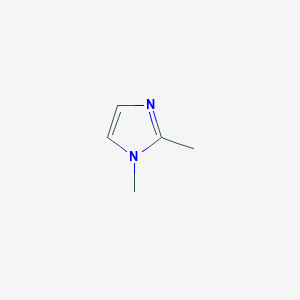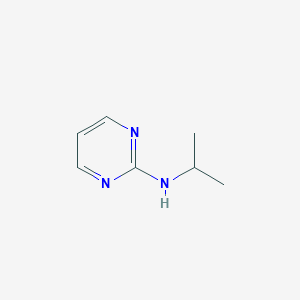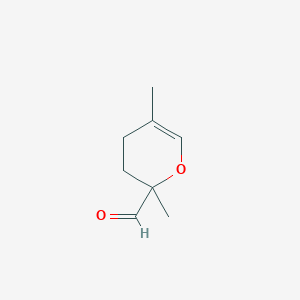
Methacrolein dimer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methacrolein dimer is a chemical compound that is widely used in scientific research. It is a dimer of methacrolein, which is a volatile organic compound that is commonly found in the environment. Methacrolein dimer has been studied extensively for its potential applications in various fields, including materials science, chemical engineering, and biochemistry.
Mecanismo De Acción
The mechanism of action of methacrolein dimer is not well understood. However, it is believed that the compound interacts with various biological molecules, such as proteins and nucleic acids, through covalent and non-covalent interactions. These interactions can lead to changes in the structure and function of the molecules, which can have various biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
Methacrolein dimer has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and tyrosine kinase. It has also been shown to induce oxidative stress and DNA damage in cells. In addition, methacrolein dimer has been shown to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methacrolein dimer has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and can be easily stored. However, methacrolein dimer has some limitations. It is toxic and can pose a health hazard if not handled properly. It also has a strong odor, which can be unpleasant and can interfere with some experiments.
Direcciones Futuras
There are several future directions for the study of methacrolein dimer. One direction is to further investigate the mechanism of action of the compound. This will help to better understand its interactions with biological molecules and its biochemical and physiological effects. Another direction is to explore the potential applications of methacrolein dimer in various fields, such as drug discovery, materials science, and chemical engineering. Finally, it is important to continue to study the safety and toxicity of methacrolein dimer, in order to ensure that it can be used safely in scientific research.
Métodos De Síntesis
Methacrolein dimer can be synthesized through various methods, including thermal reactions, photochemical reactions, and electrochemical reactions. The most common method involves the reaction of methacrolein with itself in the presence of a Lewis acid catalyst, such as boron trifluoride. The reaction forms a dimeric product, which can be purified through distillation or chromatography.
Aplicaciones Científicas De Investigación
Methacrolein dimer has been extensively studied for its potential applications in various fields of scientific research. It is commonly used as a precursor for the synthesis of various organic compounds, such as polymers and pharmaceuticals. It is also used as a building block for the synthesis of various materials, such as coatings, adhesives, and composites. In addition, methacrolein dimer is used as a chemical probe for studying various biological processes, such as protein-protein interactions and enzyme kinetics.
Propiedades
Número CAS |
1920-21-4 |
|---|---|
Nombre del producto |
Methacrolein dimer |
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
2,5-dimethyl-3,4-dihydropyran-2-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c1-7-3-4-8(2,6-9)10-5-7/h5-6H,3-4H2,1-2H3 |
Clave InChI |
DYVJZCIYRQUXBA-UHFFFAOYSA-N |
SMILES |
CC1=COC(CC1)(C)C=O |
SMILES canónico |
CC1=COC(CC1)(C)C=O |
Otros números CAS |
1920-21-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




